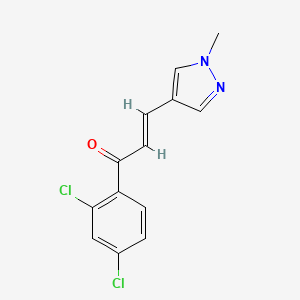![molecular formula C16H19N9O2S B10943444 7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943444.png)
7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DMSO, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CDK inhibitor, which can regulate cell cycle progression and has implications in cancer research.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases involving abnormal cell proliferation.
Mechanism of Action
The mechanism of action of 7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its role as a CDK inhibitor. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting CDKs, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and have been studied for their potential in cancer therapy.
Thioglycoside derivatives: These compounds have shown cytotoxic activities against various cancer cell lines.
Uniqueness
7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structure, which allows for selective inhibition of CDKs. This selectivity makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C16H19N9O2S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
10-methyl-4-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H19N9O2S/c1-22-9-12(6-18-22)28(26,27)24-5-3-4-11(8-24)14-20-16-13-7-19-23(2)15(13)17-10-25(16)21-14/h6-7,9-11H,3-5,8H2,1-2H3 |
InChI Key |
QVMFDKZBKWHDAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C3=NN4C=NC5=C(C4=N3)C=NN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943364.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943371.png)
![3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B10943373.png)

![N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B10943380.png)
![methyl 2-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B10943385.png)
![3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943404.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10943407.png)
![5-[(4-bromophenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide](/img/structure/B10943413.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943420.png)
![1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10943431.png)
![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943436.png)
![(2E)-1-(4-methoxyphenyl)-3-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)amino]prop-2-en-1-one](/img/structure/B10943450.png)
![methyl 3-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10943467.png)
